Adipimide

Description

Contextual Significance of Cyclic Imides in Organic Chemistry

Cyclic imides are a class of organic compounds characterized by a cyclic structure containing an imide functional group (-CO-N(R)-CO-) wisdomlib.orgnih.gov. These nitrogen-containing ring structures are significant in organic chemistry due to their diverse biological activities and their utility as building blocks in organic synthesis wisdomlib.orgnih.govscirp.orgresearchgate.net. Examples of cyclic imides include phthalimide and succinimide wisdomlib.orgnih.gov. Their structures, featuring bis-amide linkages, often contribute to properties like hydrophobicity, which can facilitate their passage across biological membranes nih.govscirp.org. Cyclic imides are involved in the synthesis of various substances, including chalcones and pyrazoles wisdomlib.org. They have also been explored for their potential in developing compounds with antifungal, antibacterial, anticancer, anti-inflammatory, anxiolytic, and anticonvulsant properties nih.govscirp.org. The chemistry of cyclic imides and imines has seen increasing importance in recent years due to their broad applications and biological relevance nih.govrsc.org.

Research Landscape and the Position of Adipimide

Within the broader landscape of amide chemistry, Adipamide (hexanediamide) holds a notable position primarily due to its role as a key monomer in the production of nylon polymers, specifically nylon 6,6 (poly(hexamethylene adipamide)) wikipedia.orgglobenewswire.com. The dominant commercial interest in Adipamide is linked to its presence in these high-performance polymers, which are widely used in textiles, automotive components, and packaging materials wikipedia.org.

Research involving Adipamide extends beyond its direct use in polymerization. Studies have investigated its chemical properties, synthesis methods, and potential applications in various fields. For instance, research has explored the crystal structure determination of different polymorphs of Adipamide using techniques like powder diffraction acs.org. Its chemical reactivity, including its ability to form flammable gases with strong reducing agents and its reaction with dehydrating agents to produce adiponitrile, has also been documented nih.gov.

While cyclic imides are often studied for their diverse biological activities, Adipamide, as a linear diamide, is primarily recognized for its industrial significance in polymer synthesis. However, derivatives of Adipamide, such as N,N'-bis(3-chlorophenyl)adipamide, have been investigated for their potential applications and environmental impact, highlighting a broader research interest in modified Adipamide structures ontosight.ai. The research landscape for Adipamide therefore encompasses polymer science, materials chemistry, and investigations into the properties and reactions of the diamide functional group.

Aims and Scope of this compound Research

The aims and scope of research involving Adipamide are primarily centered on its synthesis, properties, and applications, particularly in the context of polymer science and materials engineering. A significant aim is the efficient and cost-effective synthesis of Adipamide for industrial production of nylon 6,6 wikipedia.org. Research in this area includes exploring different reaction pathways and optimizing conditions for its formation, such as the reaction of dimethyl adipate with concentrated ammonia wikipedia.org.

Another key area of research focuses on understanding the physical and chemical properties of Adipamide, including its melting point, solubility, and reactivity nih.govchemicalbook.com. Studies aim to characterize its solid-state structure and how different crystalline forms (polymorphs) might influence its properties or processing acs.org.

Furthermore, research is directed towards the applications of Adipamide and its derivatives. This includes its fundamental role in the synthesis of polyamides and the exploration of incorporating Adipamide derivatives into copolymers to modify material properties, such as crystallization behavior and mechanical strength . The scope also extends to investigating the thermal properties and stability of Adipamide-based polymers, which are crucial for their performance in various applications, including high-temperature environments researchgate.net.

While the biological and environmental impact of certain Adipamide derivatives has been noted, the core research aims for Adipamide itself typically revolve around its chemical behavior and its utility as a building block in the synthesis of industrially important materials ontosight.ai. The scope of Adipamide research is thus firmly rooted in fundamental and applied chemistry, with a strong emphasis on polymer science and materials innovation.

Data Tables:

Here is a table summarizing some key chemical and physical properties of Adipamide (Hexanediamide):

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₂ | nih.govfishersci.com |

| Molecular Weight | 144.17 g/mol | nih.govfishersci.com |

| Appearance | White powder or chunks | nih.govchemicalbook.com |

| Melting Point | 226-229 °C (lit.) or 428 °F (NTP, 1992) | nih.govchemicalbook.com |

| Solubility (Water) | Slightly soluble | nih.govchemicalbook.com |

| CAS Number | 628-94-4 | nih.govfishersci.com |

| PubChem CID | 12364 | nih.govfishersci.com |

Detailed Research Findings:

Research on Adipamide has provided detailed insights into its synthesis and its role in polymer formation. For example, the synthesis of Adipamide can be achieved by treating dimethyl adipate with concentrated ammonia wikipedia.org. This reaction is a fundamental step in obtaining the monomer for nylon 6,6 production.

Studies on the crystal structure of Adipamide have revealed the existence of different polymorphs. Research utilizing powder diffraction data has successfully determined the crystal structure of a triclinic polymorph of Adipamide, contributing to the understanding of its solid-state behavior acs.org. This type of research is important for predicting and controlling the physical properties of materials.

Furthermore, detailed studies on the polymerization of Adipamide with hexamethylenediamine to form nylon 6,6 have explored the resulting polymer's structure and properties. Research has investigated how the incorporation of Adipamide derivatives can alter the crystalline structure of polyamides, impacting their mechanical and thermal performance . For instance, incorporating bis(2-aminoethyl)adipamide (BAEA) into PA6 has been shown to change the crystalline structure from a stable α-form to an unstable γ-form, influencing the material's suitability for applications like hot melt adhesives .

The thermal stabilization and carbonization processes of poly(hexamethylene adipamide) fibers have also been a subject of detailed research, demonstrating how processing parameters influence the structure and characteristics of the resulting carbon fibers researchgate.net. This highlights the importance of Adipamide-derived polymers in the development of advanced materials.

Propriétés

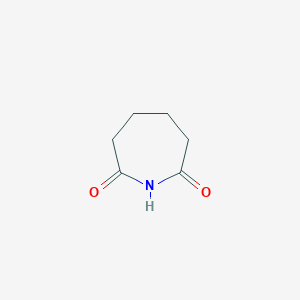

IUPAC Name |

azepane-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5-3-1-2-4-6(9)7-5/h1-4H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNDUYDDOHEKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197077 | |

| Record name | Adipimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4726-93-6 | |

| Record name | Adipimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4726-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adipimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4726-93-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Formation Mechanisms of Adipimide

Direct Conversion from Adipamide Precursors

Direct conversion from adipamide precursors is a common approach for synthesizing adipimide. This typically involves the intramolecular cyclization of adipamide, leading to the formation of the seven-membered imide ring.

The formation of this compound from adipamide involves a dehydration reaction. While specific detailed studies focusing solely on this compound yield optimization using NH₃·H₂O for a 33% yield were not prominently found in the search results, the general principle of imide formation from diamides or dicarboxylic acids and ammonia/amines is well-established. For instance, adipamide itself can be formed by treating dimethyl adipate with concentrated ammonia. wikipedia.org The synthesis of other imides, such as pyrimidines from carboxamides or cyclic lactams, can be achieved by heating with formamide in the presence of POCl₃ in a sealed tube at temperatures around 120-160 °C for 12-20 hours, yielding products in varying percentages. oup.com The yield in imide formation reactions is highly dependent on factors such as temperature, reaction time, catalyst (if used), and the specific dehydrating agent or conditions employed.

Kinetic studies comparing the formation of this compound with other cyclic imides, such as glutarimide, provide insights into the reaction mechanisms and relative reaction rates based on ring size and structural differences. While detailed comparative kinetic studies specifically contrasting this compound and glutarimide formation from their respective diamides were not extensively detailed in the search results, related studies on cyclic imide metabolism by enzymes like half-amidase have shown differential catalytic efficiency towards related substrates. For example, a half-amidase from Blastobacter sp. showed high catalytic efficiency towards succinamic acid and glutaramic acid but did not hydrolyze diamides like succinamide, fumaramide, and adipamide. asm.org, asm.org Another study on dihydropyrimidine amidohydrolases and dihydroorotases mentioned that an imidase hydrolyzes various cyclic imides including phthalimide, glutarimide, succinimide, and this compound, with varying pH optima for different substrates. oup.com While these enzymatic studies highlight differences in how biological systems interact with these imides and their precursors, they indirectly suggest that the chemical reactivity and formation pathways can also exhibit kinetic differences based on ring size and structure. Research on the biomimetic oxidation of N-methylglutarimide and N-methylthis compound also notes the formation of glutarimide and this compound, respectively, suggesting similar formation pathways in this context, although kinetic details were not provided. open.ac.uk

Reaction Conditions and Yield Optimization (e.g., using NH₃·H₂O for 33% yield)

Exploration of Alternative Synthetic Pathways to this compound

Beyond the direct cyclization of adipamide, alternative synthetic strategies can be employed to construct the this compound ring.

Ring-closing dehydration or amidation approaches involve reactions that form the amide bond(s) necessary for the cyclic imide structure within a single molecule or between two ends of a precursor molecule. The general principle of forming amides from carboxylic acids and amines, followed by dehydration to nitriles, is a known reaction sequence. iastate.edu Direct amidation from carboxylic acids often requires high temperatures, which can lead to side reactions. iastate.edu Ring-closing reactions to form cyclic imides from suitable precursors are a form of intramolecular amidation/dehydration. For instance, succinimide can be formed through a ring-closing reaction between an amide and ester group. iastate.edu While specific examples directly detailing the ring-closing dehydration/amidation to this compound from non-adipamide precursors were not extensively found, the concept is applicable to the synthesis of cyclic imides in general.

Catalytic methods play a significant role in facilitating ring-closing reactions for imide synthesis, often offering milder conditions and improved yields compared to non-catalytic thermal methods. Palladium-catalyzed reactions have been explored for the synthesis of cyclic imides. A study reported an isomerizing ring-closing amidocarbonylation reaction using Pd-catalysis with bulky diphosphane ligands to obtain cyclic imides in good yield (92%) from pentenamide isomers. researchgate.net, researchgate.net, universiteitleiden.nl This process required an excess of strong acid for high selectivity to cyclic imide products. researchgate.net, researchgate.net, universiteitleiden.nl The challenge remained in achieving the desired this compound specifically due to regioselectivity issues caused by amide chelation. researchgate.net, researchgate.net Other catalytic systems for amide bond formation, which could potentially be adapted for ring closure to form imides, include ruthenium pincer catalysts for forming amides from esters with hydrogen as the only byproduct rsc.org, and various p-block metal catalysts like indium and bismuth compounds for coupling carboxylic acids and amines rsc.org. Zirconium(IV) oxychloride has also been used as a catalyst for amide formation under microwave irradiation. rsc.org Heterogeneous catalysts, such as supported solid base catalysts, have been employed in the synthesis of substituted adipamides, suggesting their potential utility in related cyclization reactions. google.com, google.com The development of efficient catalytic pathways from biomass without side product formation is an active area of research, with various catalytic methods being envisioned, including 'hydrogen borrowing' amination of alcohols, reductive amination of aldehydes and ketones, and hydroamination of unsaturated alkanes. rsc.org While these methods are broader in scope, the principles of catalytic C-N bond formation are relevant to the development of catalytic routes for imide ring closure.

Chemical Reactivity and Transformation Studies of Adipimide

Hydrolytic Stability and Degradation Pathways of the Imide Ring

The imide functional group in adipimide is susceptible to hydrolysis, particularly under acidic or basic conditions. Studies on the degradation of polyamides, such as polyamide 6,6 (Nylon 6,6), have identified azepane-2,7-dione as a degradation product, indicating that the imide ring can form during polymer breakdown. diva-portal.orgdiva-portal.org One proposed mechanism for the formation of azepane-2,7-dione during the oxidative degradation of polyamide 6,6 involves a ring-closure reaction between a free amino chain end and a neighboring amide group within the polymer chain. diva-portal.orgdiva-portal.org Another pathway suggests its formation through the ring-closure of adipamide, which is itself produced from the oxidation of hexamethylenediamine units in polyamide 6,6. diva-portal.orgdiva-portal.org

Further insights into the degradation pathways come from studies on model compounds. For instance, 1-butylazepane-2,7-dione was identified as a significant product from the thermal decomposition of N,N'-dibutyladipamide, a model for polyamide 6,6. scribd.com Upon continued heating, this seven-membered cyclic imide underwent further degradation, yielding secondary products including cyclopentanone and its derivatives, dibutylurea, and a nitrile. scribd.com This research highlights the role of the azepane-2,7-dione structure as a crucial intermediate in the thermal degradation process of related amide-containing compounds. scribd.com

While direct studies on the hydrolysis of this compound (azepane-2,7-dione) to adipamic acid and subsequently adipic acid are not extensively detailed in the provided sources, the general susceptibility of imides to hydrolysis, coupled with the identification of this compound as a degradation product of polyamides derived from adipic acid, suggests that hydrolytic pathways involving ring-opening are relevant to its chemistry. The bacterial metabolism of cyclic imides, for example, involves amidase enzymes that catalyze the hydrolysis of monoamidated dicarboxylates (half-amides) to their corresponding dicarboxylates and ammonia, illustrating a biological precedent for the hydrolytic cleavage of cyclic amide/imide structures. nih.gov

Nucleophilic and Electrophilic Reactivity of this compound

The chemical reactivity of this compound is influenced by the presence of the imide functionality, which contains electrophilic carbonyl carbons and a nucleophilic nitrogen atom. The hydrogen atom on the nitrogen can also exhibit acidic character, allowing for deprotonation and subsequent reactions as a nitrogen nucleophile.

While specific detailed studies on the nucleophilic and electrophilic reactions solely of azepane-2,7-dione are limited in the provided context, the reactivity of related azepanedione and cyclic imide structures offers insights. For instance, azepane-2,3-dione, an isomer of this compound, is reported to undergo oxidation, reduction, and substitution reactions, indicating the general reactivity of the azepanedione scaffold. cymitquimica.com The carbonyl groups are primary sites for nucleophilic attack, while the alpha-carbons to the carbonyls, and potentially the ring carbons, can be subject to electrophilic substitution under appropriate conditions.

Studies on other azepine-dione systems, such as indole-[3,4-b]-azepin-1,5-dione, demonstrate reactivity towards halogenation, an electrophilic substitution reaction on the ring system. tandfonline.com Subsequent nucleophilic substitution of halogen substituents on such rings further illustrates the potential for nucleophilic reactions on substituted carbon centers. tandfonline.com The bromination of 1-methylazepine-2,7-dione, a derivative of this compound, provides direct evidence of electrophilic substitution occurring on the carbon ring of the azepanedione structure. researchgate.net Diels-Alder reactions, which involve cycloaddition, have also been observed for 1-methylazepine-2,7-dione, highlighting its potential to participate in pericyclic reactions. researchgate.net

The nitrogen atom in the imide ring can act as a nucleophile, particularly after deprotonation. The synthesis of azepane derivatives through the nucleophilic addition of an amide nitrogen to an aldehyde in a related system further supports the nucleophilic potential of the nitrogen in seven-membered cyclic amide/imide structures. rsc.org

Polymerization Potential and Oligomer Formation from this compound

This compound (azepane-2,7-dione) is primarily discussed in the provided literature as a product of the degradation of polyamides, particularly polyamide 6,6. diva-portal.orgdiva-portal.org This indicates its formation from a polymer rather than its role as a monomer for the synthesis of high molecular weight polymers like Nylon 6,6, which is synthesized from adipic acid and hexamethylenediamine. diva-portal.orggoogle.com

Unlike lactams (cyclic amides such as ε-caprolactam, which polymerizes to Nylon 6 via ring-opening polymerization), this compound is a cyclic imide with two carbonyl groups adjacent to the nitrogen. While cyclic monomers can undergo ring-opening polymerization, the structure of this compound may not favor the same facile ring-opening polymerization pathways as lactams.

The concept of polymerization and oligomer formation in the context of azepinedione structures in the provided sources is more related to the incorporation of complex azepinedione moieties into the backbone of conjugated polymers for applications in organic electronics. acs.orgnih.gov For example, bisthieno[3,2-c:2′,3′-e]azepine-4,6(5H)-dione (BTA) and related pentacyclic azepinediones serve as monomers for the synthesis of p-type conjugated polymers. acs.orgnih.gov In these cases, the azepinedione unit is a rigid structural element within a larger monomer, and polymerization occurs through coupling reactions at other positions on the monomer, not typically through the ring-opening of the azepinedione itself. Oligomer formation can also occur as an undesired side reaction during the synthesis of these complex monomers and polymers. nih.gov

Therefore, based on the available information, simple this compound (azepane-2,7-dione) is not presented as a common monomer for the formation of high molecular weight polymers through ring-opening polymerization in the same manner as lactams. Its occurrence as a degradation product of polyamides is more frequently noted.

Derivatization Reactions of this compound at the Nitrogen and Carbon Centers

This compound, possessing both nitrogen and carbon centers with varying electronic properties, can undergo various derivatization reactions. These reactions allow for the modification of its structure, potentially altering its physical and chemical properties.

Derivatization at the carbon centers of the this compound ring has been demonstrated through reactions such as halogenation. The bromination of 1-methylazepine-2,7-dione, for instance, shows that electrophilic substitution can occur on the carbon atoms of the ring. researchgate.net The synthesis of substituted azepane-2-carboxylic acids also involves the introduction of functional groups onto the azepane ring system. researchgate.net In related azepine-dione structures, halogenation followed by nucleophilic substitution of the halogen with amines has been reported, illustrating a two-step derivatization strategy involving carbon centers. tandfonline.com

Derivatization at the nitrogen center of the imide group is also possible. The nitrogen atom can be alkylated or acylated under appropriate reaction conditions. While specific examples for this compound are not extensively detailed, general methods for the derivatization of heterocyclic scaffolds, including alkylation at nitrogen centers in related cyclic systems like benzodiazepin-2-ones, highlight the feasibility of such transformations. researchgate.net The acidic hydrogen on the imide nitrogen can be removed, generating a nucleophilic nitrogen anion that can react with electrophiles, such as alkyl halides or acyl halides.

General derivatization techniques like alkylation, acylation, and silylation are widely used in analytical chemistry to modify compounds with polar functional groups, including imides, to enhance their volatility or detectability for techniques like gas chromatography (GC). researchgate.net These methods could potentially be applied to this compound for analytical purposes.

Research on related cyclic structures, such as enaminonitrile γ-lactams and polysubstituted imides, further illustrates the diverse range of reactions that can be performed to introduce substituents and modify the cyclic framework, including reactions that lead to aza-cyclization and the formation of fused ring systems.

Advanced Spectroscopic and Structural Characterization of Adipimide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, the structure of adipimide can be confirmed and characterized.

Proton (¹H) NMR Techniques

¹H NMR spectroscopy is particularly useful for identifying different types of hydrogen atoms and their connectivity in this compound. The spectrum of this compound would typically show distinct signals corresponding to the protons of the methylene (CH₂) groups and the amide (NH₂) protons. The chemical shifts of these protons are influenced by the neighboring atoms and functional groups. For example, protons on methylene groups adjacent to the carbonyl carbons are expected to resonate at different chemical shifts compared to those further down the aliphatic chain. The splitting patterns of these signals provide information about the number of neighboring protons, allowing for the mapping of the carbon chain. ¹H NMR spectra for adipamide have been recorded in solvents like DMSO-d₆ chemicalbook.com.

Carbon-13 (¹³C) NMR Techniques

¹³C NMR spectroscopy provides information about the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal in the ¹³C NMR spectrum. For this compound, signals corresponding to the carbonyl carbons and the different methylene carbons along the chain would be observed. The chemical shifts of these carbon signals are highly sensitive to their electronic environment, with carbonyl carbons typically appearing in the downfield region of the spectrum. ¹³C NMR spectra for adipamide have been reported nih.govchemicalbook.com.

Nitrogen-15 (¹⁵N) NMR Spectroscopy

¹⁵N NMR spectroscopy can provide direct information about the nitrogen atoms in this compound's amide functional groups. While less sensitive than ¹H or ¹³C NMR, ¹⁵N NMR can offer insights into the electronic environment and bonding of the nitrogen atoms. The chemical shifts of amide nitrogens typically fall within a specific range, and their exact position can be influenced by factors such as hydrogen bonding and the nature of the substituents on the nitrogen science-and-fun.de. Studies on polyaminamides have utilized ¹⁵N NMR to monitor changes in amide nitrogens researchgate.net. The ¹⁵N NMR chemical shift range for imides is typically between 170 and 180 ppm science-and-fun.de.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing IR and Raman techniques, probes the vibrational modes of a molecule, providing information about the functional groups present and the nature of chemical bonds. IR and Raman spectroscopy are complementary techniques, as different molecular vibrations are active in each depending on the change in dipole moment or polarizability during the vibration mt.comedinst.com.

Identification of Characteristic Imide Functional Group Vibrations

The imide functional group in this compound contains characteristic vibrations that can be identified using IR and Raman spectroscopy. Cyclic imides, for instance, typically exhibit two carbonyl stretching vibrations in the IR spectrum, often in the regions of 1790-1735 cm⁻¹ and 1750-1680 cm⁻¹, corresponding to in-plane and out-of-plane stretches spcmc.ac.in. The N-H stretching vibration of an imide group (when present) appears in the 3250-3150 cm⁻¹ region in the IR spectrum spcmc.ac.in. These characteristic bands serve as diagnostic markers for the presence of the imide functional group. This compound's IR spectrum has been recorded chemicalbook.com.

Investigation of Hydrogen Bonding Interactions within this compound Structures

Hydrogen bonding plays a significant role in the solid-state structure and properties of amides and imides. Vibrational spectroscopy is a sensitive probe for detecting and characterizing hydrogen bonding interactions. The presence of hydrogen bonding typically causes a shift to lower wavenumbers and broadening of the N-H stretching vibrations in IR spectra spcmc.ac.innih.govrsc.org. The carbonyl stretching vibrations (Amide I band) are also affected by hydrogen bonding, often shifting to lower frequencies spcmc.ac.innih.gov. Studies on polyamides and other systems with amide linkages have demonstrated the utility of IR and Raman spectroscopy in analyzing hydrogen bonding networks nih.govresearchgate.netresearchgate.net. Changes in the position and shape of these bands under varying conditions (e.g., concentration, temperature) can provide insights into the strength and extent of hydrogen bonding interactions within this compound structures spcmc.ac.in.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and structural information of a compound through the analysis of its fragmentation pattern. For this compound (C₆H₁₂N₂O₂), mass spectrometry provides insights into its molecular mass and how it breaks down under ionization. The molecular weight of this compound is approximately 144.17 g/mol fishersci.comnist.govscbt.com.

While specific detailed fragmentation data for this compound itself is not extensively detailed in the provided search results, mass spectrometry, particularly techniques like thermal desorption/pyrolysis-direct analysis in real time-mass spectrometry (TD/Py-DART-MS), has been applied to analyze poly(hexamethylene adipamide) (nylon-6/6), which is derived from this compound nih.gov. Such analyses can reveal characteristic fragments related to the adipamide subunit. For MS-compatible applications in liquid chromatography, replacing phosphoric acid with formic acid is noted sielc.com.

Mass spectrometry data for this compound is available in databases, providing its molecular formula, molecular weight, InChI, InChIKey, and SMILES notation, which are fundamental for identification and analysis chemicalbook.com.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the primary technique for determining the arrangement of atoms within a crystalline solid, providing detailed information about the unit cell parameters and crystal packing libretexts.org. This method is recommended for the crystallographic analysis of compounds like this compound, particularly for distinguishing different crystalline forms (polymorphs) .

The crystal structure of adipamide has been investigated, revealing details about its molecular arrangement in the solid state rsc.orgcam.ac.uk. The molecule is effectively planar, excluding the methylene hydrogens, and forms continuous sheets through N-H···O hydrogen bonds rsc.org.

Crystalline Polymorphism and Phase Transitions of this compound

Crystalline polymorphism refers to the ability of a solid material to exist in more than one crystal structure. The study of polymorphism is significant in understanding the physical properties and behavior of organic materials rsc.org.

A previously unknown triclinic polymorph of adipamide has been identified and its crystal structure solved from laboratory X-ray powder diffraction data rsc.org. This highlights that adipamide can exist in different crystalline forms beyond the previously known ones. The hydrogen-bonding structure in adipamide's crystal forms involves N-H···O interactions rsc.orgweizmann.ac.il. In the triclinic form, the amino nitrogen acts as a double hydrogen bond donor, forming centrosymmetric amide dimers with an R²₂(8) motif and a C(4) chain through hydrogen bonding to another carbonyl oxygen rsc.org. These motifs combine to form a secondary network of R²₄(8) rings rsc.org.

While direct information on phase transitions of this compound itself is limited in the results, related studies on polyamides derived from this compound, like nylon 6,6, discuss crystalline transformations and phase transitions, often influenced by factors such as hydrogen bonding and methylene chain packing mdpi.comresearchgate.net. The phase transition behavior of related dicarboxylic acids, such as adipic acid, can also be manipulated through confinement rsc.org.

Unit Cell Parameters and Crystal Packing Analysis

The unit cell parameters define the dimensions and angles of the smallest repeating unit in a crystal lattice. Crystal packing analysis describes how molecules are arranged within this unit cell and the intermolecular interactions that stabilize the structure, such as hydrogen bonding.

For the triclinic polymorph of adipamide, the crystal structure was solved from powder diffraction data, and indexing provided the unit cell parameters rsc.org. The crystal structures of adipamide polymorphs feature molecules that are essentially planar and form hydrogen-bonded sheets rsc.org. The hydrogen bonding creates distinct motifs, including centrosymmetric amide dimers and chains, which assemble into layered structures rsc.org.

Interactive Table: this compound Crystal Structure Information (Triclinic Polymorph)

| Parameter | Value | Unit |

| Crystal System | Triclinic | - |

| Space Group | P1 (initially assumed) | - |

| Hydrogen Bond Motifs | R²₂(8) dimers, C(4) chains, R²₄(8) rings | - |

| Stabilizing Interactions | N-H···O Hydrogen Bonds | - |

Interactive Table: Adipamide Molecular Properties

| Property | Value | Unit | Source |

| Molecular Formula | C₆H₁₂N₂O₂ | - | PubChem nih.gov |

| Molecular Weight | 144.17 | g/mol | PubChem, Fisher Scientific nih.govfishersci.com |

| CAS Registry Number | 628-94-4 | - | PubChem, NIST WebBook nih.govnist.gov |

| PubChem CID | 12364 | - | PubChem nih.gov |

| IUPAC Name | Hexanediamide | - | PubChem, NIST WebBook nih.govnist.gov |

Computational and Theoretical Chemistry of Adipimide

Electronic Structure and Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure of a molecule, describing the behavior of electrons within the molecule. These calculations can provide information about energy levels, charge distribution, and bonding.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry that focuses on the electron density of a system to determine its properties wikipedia.orgscispace.com. DFT is particularly effective for calculating the ground state properties of molecules, including their optimized geometry and electronic structure wikipedia.orgresearchgate.net. It offers a balance between computational cost and accuracy for many chemical systems wikipedia.orgmdpi.com.

DFT calculations can provide insights into the molecular orbitals of adipimide. Molecular orbitals describe the regions in a molecule where an electron is likely to be found and are crucial for understanding chemical bonding and reactivity fiveable.menorthwestern.edu. By calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), for instance, one can predict how this compound might interact with other molecules fiveable.me.

Computational studies on related amide and imide systems using DFT have explored electronic properties and structural characteristics. For example, DFT has been applied to investigate the electronic structure of various organic molecules and complexes researchgate.netresearchgate.netrsc.org. The accuracy of DFT methods for predicting molecular structures and electronic properties is influenced by the choice of functional and basis set mdpi.com.

Ab Initio Approaches for Conformational Analysis and Energetics

Ab initio methods are a class of quantum chemistry techniques that are based directly on the fundamental laws of quantum mechanics, without including experimental data or empirical parameters wikipedia.org. These methods aim to solve the electronic Schrödinger equation from first principles wikipedia.org. Ab initio approaches are valuable for conformational analysis, which involves studying the different spatial arrangements (conformations) that a molecule can adopt and their relative energies arcjournals.org.

For this compound, ab initio calculations can help determine the most stable conformations and the energy barriers between them. This is particularly relevant for cyclic molecules, where ring puckering and the orientation of substituents can lead to various conformers. Studies on other cyclic and acyclic molecules containing amide or imide functionalities have utilized ab initio methods to explore conformational landscapes and energetics arcjournals.org. These calculations can provide detailed information about the potential energy surface of the molecule, identifying minima corresponding to stable conformers and transition states connecting them warwick.ac.uk.

The accuracy of ab initio calculations depends on the level of theory and the size of the basis set used wikipedia.org. Higher levels of theory and larger basis sets generally provide more accurate results but come with a higher computational cost wikipedia.org. Ab initio methods have been used in conjunction with experimental techniques like X-ray diffraction to determine molecular structures and analyze conformational preferences epfl.ch.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by solving Newton's laws of motion for each atom mit.edu. MD simulations provide insights into the dynamic behavior of molecules, including their flexibility, interactions with their environment, and self-assembly processes mit.edunih.gov.

Conformational Flexibility and Rotational Barriers

MD simulations can be used to study the conformational flexibility of this compound over time. This involves observing how the molecule changes its shape due to bond rotations and ring puckering. For molecules with amide bonds, rotational barriers around these bonds are important determinants of conformational flexibility nsf.govrsc.org.

Solvent Interactions and Self-Assembly

Molecular dynamics simulations are also powerful tools for studying how a molecule interacts with its surrounding environment, such as a solvent fiveable.me. Understanding solvent interactions is crucial as they can influence a molecule's conformation, stability, and reactivity. MD simulations can model explicit solvent molecules interacting with this compound, providing details about solvation structures and energies fiveable.me.

Furthermore, MD simulations can explore the self-assembly behavior of molecules, where individual molecules spontaneously organize into larger aggregates or ordered structures semanticscholar.orgarxiv.orgcjps.org. While specific studies on this compound self-assembly were not found, MD simulations have been used to investigate the self-assembly of various organic molecules, including those with amide functionalities, in different environments semanticscholar.orgarxiv.orgcjps.org. These simulations can reveal the driving forces behind self-assembly, the types of structures formed, and the kinetics of the process. Factors such as hydrogen bonding, van der Waals forces, and solvent effects play significant roles in self-assembly, and MD simulations can capture these interactions acs.orgacs.org.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using quantum mechanical methods like DFT, is widely used to elucidate chemical reaction mechanisms mdpi.comethz.ch. By calculating the energies of reactants, transition states, and products along a reaction pathway, computational chemistry can provide insights into the feasibility of a reaction and identify the rate-determining step mdpi.comfrontiersin.org.

For this compound, computational modeling could be applied to study its reactions, such as hydrolysis or reactions involving the imide functionality. Studies on the reaction mechanisms of amide formation and other reactions involving similar functional groups have successfully employed computational methods to understand the molecular-level details of bond breaking and formation rsc.orgpitt.edu. This involves identifying intermediates and transition states on the potential energy surface and calculating activation energies warwick.ac.ukmdpi.com.

Computational studies can also explore the influence of catalysts or the reaction environment on the mechanism and kinetics frontiersin.orgpitt.edu. While specific reaction mechanisms involving this compound were not detailed in the search results, the general principles and techniques of computational reaction mechanism elucidation are applicable mdpi.comethz.ch.

Quantitative Structure-Property Relationships (QSPR) and Topological Indices for this compound

Quantitative Structure-Property Relationships (QSPR) and topological indices are valuable tools in computational chemistry for predicting the physicochemical properties of compounds based on their molecular structure. QSPR models establish mathematical relationships between structural descriptors (including topological indices) and various properties, allowing for the estimation of properties without experimental measurements. Topological indices are numerical descriptors derived from the molecular graph of a compound, reflecting aspects of its connectivity, size, and branching.

While specific detailed research focusing solely on QSPR analysis and topological indices for the cyclic compound this compound (CAS 4726-93-6) appears limited in the readily available literature, studies have explored these concepts in relation to related compounds, particularly polymers containing adipamide units, such as poly(hexamethylene adipamide) (Nylon 6,6).

One area where QSPR has been applied to poly(hexamethylene adipamide) is in the prediction of its dielectric constant. A QSPR model developed for a series of polymers, including poly(hexamethylene adipamide), aimed to predict dielectric constant values using molecular descriptors. nih.govslideshare.net The study utilized a machine learning approach combining genetic algorithm and multiple linear regression analysis to establish a predictive model. nih.gov For poly(hexamethylene adipamide), an experimental dielectric constant value of 3.5 was reported, and the QSPR model provided predicted values. slideshare.net

| Compound | Experimental Dielectric Constant | Predicted Dielectric Constant (Model 1) | Predicted Dielectric Constant (Model 2) |

| Poly(hexamethylene adipamide) | 3.5 slideshare.net | 3.5852 slideshare.net | 3.5226 slideshare.net |

Note: The predicted values correspond to specific QSPR models discussed in the source literature. slideshare.net

Topological indices have also been employed in graph theoretical analyses involving polyhexamethylene adipamide, particularly in studies concerning modified nanomaterials. Research investigating zigzag polyhexamethylene adipamide in Boron Nitride Nanotubes has explored the relationship between the Padmakar-Ivan (PI) topological index and quantum chemical properties such as energy, electric quadrupole, and hexadecapole moments. These studies demonstrate the utility of topological indices in correlating structural features with electronic and physical properties in complex systems incorporating adipamide-derived structures.

The application of QSPR and topological indices to adipamide-related structures highlights their potential for understanding and predicting properties based on molecular topology and descriptors. While direct QSPR and topological index studies specifically on the cyclic this compound (CAS 4726-93-6) were not extensively found, the research on related compounds like poly(hexamethylene adipamide) indicates the relevance of these computational methods for molecules containing the adipamide functional group or derived structures.

Adipimide in Advanced Materials Science and Polymer Research

Role as a Monomer in Polyimide Synthesis

Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical properties, and chemical resistance. wikipedia.orgresearchgate.net The synthesis of polyimides typically involves the reaction of a dianhydride with a diamine. wikipedia.orgdakenchem.com While the primary focus in polyimide synthesis is often on diamines and dianhydrides, related structures like adipimide, containing imide or amide functionalities, can be relevant in specific polymerization schemes or as components in the synthesis of monomers.

Polycondensation Reactions Involving this compound

Polycondensation reactions are fundamental to the formation of polyimides and polyamides, involving the reaction of monomers with the elimination of a small molecule, such as water. uomustansiriyah.edu.iq The synthesis of polyimides commonly employs a two-step method where a soluble poly(amic acid) precursor is initially formed from a dianhydride and a diamine in a polar aprotic solvent. This precursor is then cyclized, often through thermal or chemical imidization, to yield the final polyimide. wikipedia.orgdakenchem.comvt.edu

While this compound itself (azepane-2,7-dione) is a cyclic imide, its open-chain isomer, hexanediamide (also referred to as adipamide), is directly related to the monomers used in polyamide synthesis, specifically nylon 6,6, which is formed from hexamethylenediamine and adipic acid. wikipedia.orgunifi.it Polycondensation in polyamide synthesis typically involves the reaction between amine and carboxylic acid groups. uomustansiriyah.edu.iqunifi.it The mechanism of polycondensation reactions in polymers is thought to parallel that of their low-molecular-weight analogs. uomustansiriyah.edu.iq Factors such as monomer concentration, stoichiometry, and the removal of the condensation byproduct (e.g., water) are crucial for achieving high molecular weights. dakenchem.comvt.edugoogle.com

Research into polycondensation reactions involving amide-containing intermediates, such as N,N-bis(3-hydroxypropyl)adipamide, has been conducted to investigate complex reaction pathways like ester/amide exchange reactions that can occur during melt polycondensation, influencing the final polymer structure and properties. acs.org

Properties of this compound-Derived Polyimides

The properties of polyimides are highly dependent on the chemical structures of the diamine and dianhydride monomers used in their synthesis. vt.edursc.org Incorporating different structural units can significantly impact thermal stability, glass transition temperature (Tg), mechanical strength, optical properties, and solubility. researchgate.netrsc.orgresearchgate.netnih.govkpi.ua

Polyimides generally exhibit high glass transition temperatures (often exceeding 200°C), excellent thermal decomposition temperatures (typically above 400°C), and good mechanical properties, including high tensile strength and modulus. researchgate.netrsc.orgresearchgate.netnih.govkpi.ua For instance, polyimides derived from specific diamines and dianhydrides have shown Tg values ranging from 242°C to over 400°C and decomposition temperatures between 414°C and 580°C. rsc.orgresearchgate.net Mechanical properties such as tensile strength can range from approximately 40 MPa to over 500 MPa, and tensile modulus from 2 GPa to over 38 GPa, depending on the specific polyimide structure and processing. rsc.orgresearchgate.netkpi.ua

Potential as a Cross-linking Agent or Polymer Additive

Cross-linking agents are compounds that form covalent links between polymer chains, creating a three-dimensional network that enhances mechanical strength, thermal stability, and chemical resistance. bocsci.comlohtragon.com Polymer additives are substances incorporated into a polymer matrix to modify its properties.

While this compound (azepane-2,7-dione) itself is not typically cited as a common cross-linking agent, related amide-containing compounds have been explored for this purpose. For example, N,N,N',N'-tetrakis(2-hydroxyalkyl) bisamide compounds, which contain multiple hydroxyl groups and amide linkages, have been used as cross-linking agents for carboxysubstituted precursor polymers, such as polyesters. google.com These cross-linking agents can react with functional groups on the polymer chains, leading to the formation of a cross-linked network. google.comgoogle.com The effectiveness of such cross-linking agents depends on their structure and the functional groups present in the polymer. lohtragon.com

Interfacial Interactions and Surface Modification Using this compound

Interfacial interactions play a crucial role in the performance of polymer composites and in applications involving polymer surfaces. The interaction between a polymer and a filler material, or the surface properties of a polymer film, can significantly impact mechanical strength, barrier properties, and adhesion. researchgate.netmdpi.commdpi.com

Surface modification techniques are employed to alter the chemical or physical characteristics of a polymer surface to improve adhesion, wettability, or other interfacial properties. mdpi.comatriainnovation.com While direct evidence of this compound (azepane-2,7-dione) being used explicitly for surface modification is limited in the provided search results, the principles of interfacial interactions involving amide groups are well-established in polymer science.

Polyamides, which contain repeating amide linkages, exhibit specific surface behaviors and can undergo surface modification. atriainnovation.com The amide bonds in polyamides can participate in interactions with other materials or undergo chemical changes through treatments like flame modification, which can introduce more polar functional groups and increase hydrophilicity. atriainnovation.com In polymer composites, the strength and type of interfacial interactions between the polymer matrix and fillers (e.g., nanoparticles) are critical for achieving desired properties. researchgate.netmdpi.com Modifying the surface of fillers or the polymer can enhance these interactions, leading to improved dispersion and stress transfer within the composite. researchgate.netmdpi.commdpi.com

The potential for this compound or related structures to be involved in interfacial interactions or surface modification would likely stem from the reactivity or polarity of its functional groups, allowing for chemical bonding or physical adsorption onto surfaces, or interaction with other polymer chains or additives at interfaces.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.